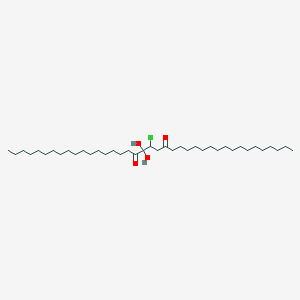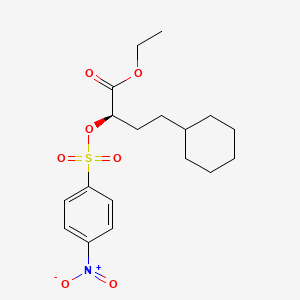
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is a complex organic compound with a unique structure. It contains 39 carbon atoms, 75 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . The compound features two ketone groups, two hydroxyl groups, and a chlorine atom, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods would depend on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or aldehyde groups.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of additional ketone or aldehyde groups.
Reduction: Formation of secondary alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with specific chemical properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules could be studied to understand its effects on cellular processes.
Medicine
Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of hydroxyl and ketone groups suggests potential interactions with hydrogen-bonding sites, while the chlorine atom may participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
20-Chloro-19,21-dihydroxynonatriacontane-18,22-dione: Similar structure but with different hydroxyl group positions.
19,19-Dihydroxynonatriacontane-18,22-dione: Lacks the chlorine atom, which may affect its reactivity and applications.
20-Chloro-19-hydroxynonatriacontane-18,22-dione: Contains only one hydroxyl group, potentially altering its chemical properties.
Uniqueness
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with a chlorine atom, provides a versatile platform for various chemical transformations and interactions.
Properties
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)


![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)

![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)


![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)


